4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDFOEVQPAUJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Early Investigations of 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
The historical roots of thiazole (B1198619) chemistry date back to the 19th century with the development of synthetic methods for creating heterocyclic compounds. One of the foundational methods for synthesizing the thiazole ring is the Hantzsch pyridine (B92270) synthesis, first reported by Arthur Hantzsch in 1881. wikipedia.orgnih.gov This reaction, and its subsequent modifications for thiazole synthesis, involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor, providing a versatile route to a wide array of substituted thiazole derivatives. wikipedia.orgyoutube.comdoaj.org
Early investigations into thiazolones focused on their fundamental synthesis and reactivity. The study of tautomerism in these compounds has been a long-standing area of interest, with researchers exploring how different substituents and solvent conditions affect the equilibrium between the keto (-one) and enol (-ol) or thione (-thione) forms. capes.gov.brwiley-vch.defrontiersin.org While direct early studies on 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one are not extensively documented, its existence is predicated on these fundamental principles of thiazole chemistry and tautomerism established by early pioneers in the field.
Significance of 2,3 Dihydro 1,3 Thiazol 2 One Scaffolds in Chemical Research
The 2,3-dihydro-1,3-thiazol-2-one scaffold, and the broader thiazole (B1198619) family, are recognized as "privileged structures" in medicinal chemistry. nih.gov This term signifies that the core molecular framework is a recurring motif in a variety of biologically active compounds and approved drugs. nih.govnih.govnih.gov The unique spatial arrangement of heteroatoms and functional groups in the thiazolone ring allows for diverse interactions with biological targets.
Thiazole derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities. nih.govconicet.gov.ar The incorporation of the thiazole nucleus into larger molecules has led to the development of drugs with applications in various therapeutic areas. The structural rigidity and potential for diverse substitution patterns make the thiazolone scaffold a valuable building block for creating new chemical entities with tailored properties. ncats.ionih.gov
Current Research Landscape Pertaining to 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
Classical Synthesis Routes to this compound
Classical syntheses have traditionally relied on the condensation of linear precursors to construct the heterocyclic ring. These methods are well-established and provide fundamental pathways to the thiazolone core.
The most prominent classical route to the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide. nih.gov For the synthesis of a 4,5-dimethylthiazole core, a suitable precursor is 3-halo-2-butanone. The reaction with thiourea (B124793) would yield 2-amino-4,5-dimethylthiazole, which can then be hydrolyzed under acidic conditions to the corresponding 2-hydroxy-4,5-dimethylthiazole. This product exists in tautomeric equilibrium with the desired this compound.
Another classical condensation approach involves the reaction of α-hydroxyketones, such as acetoin (B143602) (3-hydroxy-2-butanone), with a source of thiocyanate (B1210189), like potassium thiocyanate (KSCN), under acidic conditions. This reaction proceeds through an intermediate thiocyanatoketone which then cyclizes to form the thiazolone ring.
A divergent strategy involves building the ring from 1,3-thiaza-1,3-butadienes. These precursors can undergo oxidative ring closure to form various dihydrothiazole derivatives. semanticscholar.org This method offers a pathway where the substituents on the final ring are introduced via the initial linear butadiene precursor.
Multi-step syntheses provide greater control over the introduction of substituents and the final ring structure. A common strategy involves the initial formation of a key intermediate, which is then cyclized in a subsequent step.
One such approach begins with the synthesis of a substituted thiosemicarbazone. nih.gov For the target molecule, this could involve the condensation of 2,3-butanedione (B143835) with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then be subjected to intramolecular cyclization, often through reaction with an α-halocarbonyl compound, to yield a thiazole derivative. nih.gov
A second multi-step pathway can be conceptualized based on the synthesis of related thiazolidinones. acs.org This would involve the reaction of an α-amino acid or its corresponding amino alcohol with a thiocarbonyl source. For the target compound, starting with 3-amino-2-butanol, a reaction with thiophosgene (B130339) or a related C1 synthon would lead to the formation of the this compound ring system. These sequential approaches allow for the purification of intermediates, which can lead to higher purity of the final product. An automated, multi-step continuous flow process has also been demonstrated for similar thiazole structures, showcasing a modern evolution of the classical multi-step approach that avoids the isolation of intermediates. nih.gov
Modern and Sustainable Synthetic Approaches to this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical routes to heterocyclic compounds.
The development of catalytic systems has significantly improved the synthesis of thiazoles and thiazolones, often leading to milder reaction conditions, shorter reaction times, and higher yields. rsc.org Organocatalysis has emerged as a powerful tool. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used effectively as an organocatalyst for the synthesis of novel thiazole derivatives in good to excellent yields. nih.gov
Natural and biocompatible catalysts are also gaining prominence. Thiamine hydrochloride (Vitamin B1) has been successfully employed as a biodegradable and eco-friendly catalyst for the synthesis of hydrazono-thiazolones. tandfonline.comtandfonline.com Similarly, chitosan, a naturally occurring biopolymer, and its derivatives have been developed as heterogeneous biocatalysts for synthesizing thiazoles, offering high efficiency and the significant advantage of being reusable. nih.govnih.gov
| Catalyst | Catalyst Type | Key Advantages | Relevant Precursors | Reference |
|---|---|---|---|---|
| Chitosan Hydrogel | Heterogeneous Biocatalyst | Eco-friendly, reusable, mild conditions, high yields | Thiosemicarbazides, α-haloketones | nih.govmdpi.com |
| Thiamine HCl (Vitamin B1) | Homogeneous Organocatalyst | Natural, biodegradable, non-toxic, excellent yields | N-(benzothiazol-2-yl)-2-chloroacetamide, thiosemicarbazones | tandfonline.comtandfonline.com |
| DABCO | Homogeneous Organocatalyst | Short reaction times, easy workup, good yields | Hydrazine (B178648) carbothioamide, hydrazonoyl halides | nih.gov |
| Copper Iodide (CuI) | Transition Metal Catalyst | Direct C-H arylation, good functional group tolerance | Thiazoles, aryl iodides | organic-chemistry.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of thiazolone synthesis, this involves the use of safer solvents, renewable materials, and energy-efficient conditions. bepls.com
The use of green solvents such as water or polyethylene (B3416737) glycol (PEG-400) has been successfully implemented, replacing hazardous organic solvents. bepls.com Several protocols have been developed that proceed efficiently in water, often without the need for a catalyst. bepls.com Furthermore, the application of ultrasound irradiation (sonochemistry) represents another green approach, as it can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.govmdpi.com The development of reusable heterogeneous catalysts, such as the chitosan-based systems mentioned previously, is a cornerstone of green synthesis, as it minimizes waste by allowing the catalyst to be easily separated and recycled for multiple reaction cycles. mdpi.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in synthetic chemistry. researchgate.net By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often with a concurrent increase in product yield and purity. researchgate.netscielo.br
This technique has been widely applied to the synthesis of thiazole derivatives. nih.gov For example, the Hantzsch reaction of an acetophenone (B1666503) with iodine and thiourea under microwave irradiation can be completed in minutes with yields exceeding 90%, a significant improvement over conventional heating methods that require many hours and produce lower yields. researchgate.net The synthesis of various 2-aminothiazole (B372263) derivatives from propargylamines and isothiocyanates has also been achieved in just 10 minutes using microwave heating. bepls.com The application of microwave irradiation to the synthesis of this compound from appropriate precursors like 3-chloro-2-butanone (B129570) and thiourea would be expected to offer similar advantages in efficiency and speed. nih.govresearchgate.net
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hantzsch Condensation | Conventional Heating (Reflux) | 12 hours | 45-65% | researchgate.net |
| Microwave Irradiation (250 W) | 5-15 minutes | 70-92% | researchgate.netscielo.br | |
| Cyclization of Amido Alcohols | Conventional Heating | Several hours | Moderate | organic-chemistry.org |
| Microwave Irradiation | 15-30 minutes | up to 95% | organic-chemistry.org |
Flow Chemistry Applications in the Synthesis of this compound
The application of flow chemistry to the synthesis of heterocyclic compounds has garnered significant attention due to its potential for improved reaction control, enhanced safety, and scalability. While specific literature on the flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related heterocyclic cores.
Flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and reaction time by using pumps to move reagents through tubes and reactors. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require rapid optimization.
A relevant analogue is the multi-step flow synthesis of an indole-based herbicide containing a 3H- nih.govresearchgate.neteurekaselect.comoxadiazol-2-one ring. uc.pt In this process, the condensation of an indole-3-carboxylate (B1236618) with hydrazine, followed by the reaction of the resulting acyl hydrazine with triphosgene, was conducted in a heated flow coil. uc.pt The system allowed for the safe in-situ generation and reaction of hazardous phosgene (B1210022) equivalents and rapid purification using a scavenging cartridge, ultimately producing the desired product in a high isolated yield of 91%. uc.pt
A hypothetical flow process for this compound could be envisioned starting from 3-halobutane-2-one and a urea (B33335) or thiourea derivative. The benefits would include:
Enhanced Safety: Controlled handling of potentially toxic reagents like phosgene equivalents or lachrymatory α-haloketones.
Improved Yield and Purity: Minimized byproduct formation through precise control of stoichiometry and residence time.
Scalability: Straightforward scaling of production from milligram to kilogram quantities without extensive redevelopment.
This approach would parallel the established advantages of continuous processing seen in the synthesis of other complex heterocyclic systems. uc.pt
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of the title compound is essential for developing structure-activity relationships (SAR) and fine-tuning the properties of the molecule for specific applications. Functionalization can be targeted at several positions: the nitrogen atom (N-3), the carbon atoms of the thiazolone ring (C-2, C-4, C-5), or the existing methyl substituents.
Strategies for Functionalization at the Nitrogen Atom
The nitrogen atom (N-3) of the 2,3-dihydro-1,3-thiazol-2-one ring is a key site for introducing structural diversity. The presence of a proton on the nitrogen in the parent compound allows for a variety of substitution reactions.
N-Alkylation and N-Arylation: One of the most common strategies involves the deprotonation of the N-H bond with a suitable base, followed by quenching with an electrophile like an alkyl or aryl halide. For instance, the synthesis of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester has been achieved in an efficient one-pot reaction, demonstrating direct functionalization at the N-3 position. mdpi.com Similar strategies are widely used for other lactam-containing heterocycles, such as the synthesis of 2-(2,4-dichlorophenyl)isoindolin-1-one derivatives through the reaction of isobenzofuran-1(3H)-ones with substituted anilines at high temperatures. acs.org
Reaction with Isocyanates: The nitrogen atom can also react with isocyanates to form urea derivatives, or with acyl chlorides to yield N-acylthiazolones. These reactions expand the range of accessible functionalities, introducing amide and urea motifs that can significantly alter the molecule's electronic and steric properties.
Strategies for Functionalization at the Carbon Atoms of the Thiazolone Ring
Functionalization of the carbon backbone of the thiazolone ring allows for the modulation of the molecule's shape and substituent pattern. Given that C-4 and C-5 are already substituted in the parent compound, common strategies focus on modifying these substituents or, more frequently, involve building the ring from already functionalized precursors.
Knoevenagel Condensation: For analogs possessing a methylene (B1212753) group at the C-5 position (i.e., rhodanine (B49660) derivatives), the Knoevenagel condensation is a powerful tool for introducing carbon-based substituents. This reaction involves the condensation of the active methylene group with various aldehydes or ketones, typically under basic catalysis. For example, a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs were successfully synthesized via Knoevenagel condensation with various substituted benzaldehydes in the presence of sodium acetate (B1210297) in acetic acid. eurekaselect.com This approach has also been used to prepare a wide array of 5-arylidene derivatives of thiazolones containing a pyrazoline moiety, which have been evaluated for their anticancer activity. nih.gov
Table 1: Examples of Knoevenagel Condensation for C-5 Functionalization of Thiazolidinone Analogs
| Aldehyde Reactant | Base/Solvent | Resulting C-5 Substituent | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | NaOAc / Acetic Acid | (Z)-5-(substituted benzylidene) | eurekaselect.com |
| Various Aryl Aldehydes | Piperidine / EtOH | 5-Arylidene | nih.gov |
Functionalization of C-5 Substituents: Another strategy involves the modification of a substituent already present at the C-5 position. For example, a 5-(bromomethyl) group can be introduced, which then serves as a handle for further nucleophilic substitution reactions. The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole illustrates the utility of such a reactive handle for building more complex structures. nih.gov
Formation of Thiazolone Dimers and Oligomers
The formation of dimeric and oligomeric structures based on the thiazolone scaffold opens pathways to novel materials and molecules with unique properties.
Dimerization: Thiazol-2-ylidenes, which are related precursors to thiazol-2-ones, are known to undergo dimerization to form electron-rich olefins. acs.org These dimers, linked by a C-C double bond between the C-2 positions of the two thiazole rings, can exist as E or Z isomers. acs.org The oxidation of these dimers can lead to persistent radical cations, which have been shown to be effective promoters in radical transformations. acs.org This reactivity highlights a pathway to covalently linked thiazolone dimers with interesting redox properties.
Oligomerization: The synthesis of oligomers containing thiazole units has been explored for applications in materials science. For instance, oligomers containing thiazolo[5,4-d]thiazole (B1587360) and carbazole (B46965) or triphenylamine (B166846) units have been synthesized. researchgate.net While this involves a fused thiazole system, the synthetic principles for linking monomeric units can be conceptually applied to this compound. Strategies could involve:
Step-growth polymerization of bifunctional monomers.
Chain-growth polymerization of vinyl-substituted thiazolones.
Coupling reactions (e.g., Suzuki, Stille) on halogenated thiazolone derivatives.
Oligomers based on the 2-thiazoline moiety have been reported to exhibit cytotoxicity against various cancer cell lines, indicating the potential for creating biologically active macromolecules from these heterocyclic building blocks. nih.gov
Structural Elucidation and Conformational Analysis of 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
Crystallographic Techniques for Determining Solid-State Structure of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one
X-ray Diffraction Studies of this compound Crystals
No published X-ray diffraction data could be located for crystals of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed.
Spectroscopic Methodologies for Structural Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
No experimental NMR spectra (¹H NMR or ¹³C NMR) specifically for this compound are available in the surveyed literature.
Infrared (IR) Spectroscopy for Vibrational Modes
No experimental IR spectra for this compound have been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
There is no published mass spectrometry data detailing the molecular weight and fragmentation pattern specifically for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key chromophores in this molecule are the C=C double bond within the thiazoline (B8809763) ring and the C=O group of the lactam.
Generally, isolated C=C bonds exhibit strong π → π* transitions at wavelengths around 170 nm. upenn.edu The carbonyl group (C=O) typically shows a strong π → π* transition at shorter wavelengths (around 180-190 nm) and a weaker, "forbidden" n → π* transition at longer wavelengths, often in the range of 270-290 nm. upenn.edu The presence of heteroatoms like nitrogen and sulfur with non-bonding electrons (n) also allows for n → σ* transitions, which usually appear at shorter wavelengths. upenn.edu
In the context of the dihydrothiazolone ring system, the interaction between these chromophores will influence the exact position and intensity of the absorption maxima (λmax). For similar heterocyclic systems, electronic transitions are often observed in the 200-400 nm range. For instance, theoretical calculations on related thiazolidinone derivatives have shown electronic transitions contributing to absorptions in this region. scielo.org.za The specific electronic transitions for this compound would involve excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals.
Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | C=C | ~170-200 |
| π → π | C=O | ~180-200 |
| n → π | C=O | ~270-290 |
| n → σ | N, S | <200 |
Conformational Analysis of this compound in Solution and Solid State
The five-membered dihydrothiazolone ring is not planar and can adopt various puckered conformations. The specific conformation is determined by a balance of factors including torsional strain, steric interactions, and electronic effects.
The dihydrothiazolone ring can exist in "envelope" or "twist" conformations, where one or two atoms deviate from the plane formed by the other atoms in the ring. Studies on related thiazolidine-2-thiones have used NMR spectroscopy (specifically ³JHH coupling constants and ¹³C γ-effects) and X-ray crystallography to determine the degree of puckering. researchgate.net Torsional angles between adjacent carbons (e.g., C4 and C5) are key parameters in describing these conformations. researchgate.net In some thiazolidine (B150603) derivatives, it has been found that the S(1), C(2), S(2) (or O(2) in the case of a thiazol-2-one), and N(3) atoms tend to lie in the same plane. researchgate.net The puckering of the ring can be influenced by the solvent environment, with different conformations potentially being favored in solution versus the solid state. nih.gov
The presence and orientation of substituents on the thiazolone ring play a crucial role in determining the preferred conformation. The two methyl groups at the C4 and C5 positions of this compound will have significant steric influence. The relative orientation of these methyl groups (cis or trans) will dictate the most stable ring puckering to minimize steric hindrance.
Table 2: Factors Influencing the Conformation of the this compound Ring
| Influencing Factor | Description |
| Torsional Strain | The inherent strain in the five-membered ring due to eclipsing interactions of bonds on adjacent atoms. |
| Steric Hindrance | Repulsive interactions between the two methyl groups and between the methyl groups and other parts of the molecule, which will favor a puckered conformation where these groups are further apart. |
| Electronic Effects | Interactions between orbitals, such as hyperconjugation or anomeric effects, which can stabilize certain conformations. |
| Intermolecular Forces | In the solid state, crystal packing forces can dictate a specific conformation that may differ from the preferred conformation in solution. nih.gov |
Theoretical and Computational Investigations of 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
Molecular Dynamics (MD) Simulations of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one
Interaction with Solvents:No studies detailing the interaction of this compound with various solvents using molecular dynamics simulations were identified.
This lack of specific computational data underscores a potential area for future research. While experimental data on the synthesis and some properties of thiazole (B1198619) derivatives may exist, the theoretical and computational characterization of this compound remains an unexplored field. Such studies would be valuable for providing a deeper understanding of its molecular properties, reactivity, and potential applications.
Lack of Specific Research Data for this compound
A comprehensive search of available scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the reaction pathways of the chemical compound This compound . Consequently, detailed research findings, including data on transition state localization and the prediction of energy barriers and reaction kinetics for this particular molecule, are not available to construct the requested article.
While the search did yield information on the synthesis and computational analysis of other related thiazole and dihydrothiazole derivatives, this information does not directly address the specific parameters requested for this compound. Computational chemistry is a powerful tool for elucidating reaction mechanisms, and studies on analogous compounds often involve techniques such as Density Functional Theory (DFT) to explore molecular structures and reaction profiles. However, without specific studies on this compound, any discussion of its reaction pathways would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate an article with the specified detailed research findings and data tables for "" as the foundational research is not present in the public domain.
Should you be interested, a more general article on the methodologies of computational modeling of reaction pathways as applied to the broader class of dihydrothiazole compounds can be provided. This would outline the theoretical approaches to transition state localization and the prediction of energy barriers, using examples from the available literature on related molecules to illustrate these concepts.
Mechanistic Investigations of Biological Interactions Involving 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
Molecular Docking and Dynamics Studies of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one with Target Proteins
Prediction of Binding Modes and Affinities
Information regarding the predicted binding modes and affinities of this compound with any biological target is not available in the current scientific literature.
Analysis of Molecular Interactions at the Active Site
A detailed analysis of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between this compound and the active site of any protein is contingent on initial docking studies, which have not been published.
Enzyme Inhibition Studies of this compound in vitro (non-clinical)
There are no available in vitro studies detailing the inhibitory effects of this compound on any specific enzymes.
Kinetic Characterization of Enzyme Inhibition
Without experimental data, the kinetic parameters of enzyme inhibition, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound are unknown.
Mechanistic Insights into Enzyme-Compound Interactions
The mechanism of how this compound might interact with and inhibit an enzyme, whether through competitive, non-competitive, or other modes of inhibition, has not been investigated.
Cellular Pathway Modulation by this compound (non-clinical, mechanistic focus)
Research on how this compound may modulate cellular signaling pathways or other biological processes at a mechanistic level is not present in the available literature.
Investigation of Signaling Pathways Affected by the Compound
Although specific studies on the signaling pathways affected by this compound are not extensively documented, research on analogous thiazole (B1198619) structures offers significant insights. For instance, certain substituted sulfamoyl benzamidothiazoles have been shown to prolong the activation of the NF-κB signaling pathway. nih.gov This pathway is crucial in regulating immune responses, inflammation, and cell survival.
Furthermore, other thiazole derivatives have demonstrated inhibitory effects on key kinases. For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been associated with the inhibition of the kinase 1/2 (ERK1/2) pathway, which is involved in cell proliferation and differentiation. nih.gov A novel set of 1,3-thiazole derivatives has been found to exhibit potent inhibitory activity toward the vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. mdpi.com These findings suggest that the thiazole core can be a crucial element in modulating various signaling cascades.
Effects on Cellular Processes (e.g., cell cycle, apoptosis)
The effects of thiazole derivatives on fundamental cellular processes like the cell cycle and apoptosis have been a significant area of investigation. Numerous studies have highlighted the potential of these compounds to induce programmed cell death and halt cell proliferation in cancer cell lines.
For example, a series of novel 1,3-thiazole analogues demonstrated the ability to induce apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com These compounds were also found to cause cell cycle arrest at the G1 phase, thereby reducing the population of cells in the G2/M phase. mdpi.com In another study, a 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative was shown to induce cell cycle progression through the G1 into the S phase in lung carcinoma cells. nih.gov
Moreover, some thiazole derivatives have been observed to induce oxidative stress, leading to cytotoxic effects in tumor cells. One study revealed that a complex of a thiazole derivative with polymeric carriers increased the levels of lipid hydroperoxides in lymphoma cells, indicating an impact on lipid peroxidation processes. researchgate.net
The cytotoxic potential of thiazole derivatives has been evaluated against various cancer cell lines, as illustrated in the table below.
| Compound/Derivative Class | Cell Line(s) | Observed Effect |
| Novel 1,3-thiazole analogues | MCF-7, MDA-MB-231 (Breast Cancer) | Antiproliferative activity, induction of apoptosis and necrosis, cell cycle arrest at G1 phase. mdpi.com |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | Antiproliferative activity, induction of cell cycle progression through G1 into S phase. nih.gov |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast), HT-29 (Colon), FTC-238 (Thyroid), P19 (Teratoma), Jurkat E6.1 (T-cell leukemia), TE671 (Rhabdomyosarcoma/Medulloblastoma), MOGGCCM (Astrocytoma), C6 (Glioma) | Good antiproliferative activity. nih.gov |
| Thiazole derivative BF1 with polymeric carriers | NK/Ly (Lymphoma) | Increased lipid hydroperoxides, indicating induced oxidative stress. researchgate.net |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives (non-clinical)
Identification of Key Pharmacophoric Features
Structure-activity relationship (SAR) studies on various thiazole derivatives have helped in identifying key pharmacophoric features essential for their biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For a class of substituted sulfamoyl benzamidothiazoles, SAR studies revealed that the nature and position of substituents on the phenyl ring attached to the thiazole are critical for activity. nih.gov For instance, the presence of a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring was found to be important for potent NF-κB activation. nih.gov Modifications at this site, such as removing one of the methyl groups, led to a change in activity. nih.gov Furthermore, replacing the phenyl ring with nonpolar aliphatic substituents of varying sizes also impacted the biological effect, suggesting that a bi-aryl conformation might be necessary for activity. nih.gov
In another series of 1,3,4-thiadiazole (B1197879) derivatives, the nature of the substituent on the C-5 phenyl ring was found to be important for their cytotoxic activity. nih.gov The presence of hydroxyl groups on the phenyl rings in some benzoxazine (B1645224) derivatives containing a thiazole-like scaffold was beneficial for their biological activity. mdpi.com
These studies collectively suggest that for thiazole-based compounds, the key pharmacophoric features likely include:
The thiazole ring itself as a central scaffold.
The nature and substitution pattern of aromatic rings attached to the thiazole core.
The presence of specific functional groups, such as methyl or hydroxyl groups, at defined positions which can influence electronic properties and steric interactions.
Rational Design of Modified this compound Analogs
The insights gained from SAR studies form the basis for the rational design of novel and more potent analogs. The goal of rational design is to systematically modify a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties.
The synthesis of novel thiazole derivatives often involves multi-step reactions. For example, new thiazole pyrimidine (B1678525) derivatives have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. nih.gov In another approach, novel 1,3-thiazole derivatives were designed and synthesized based on the coupling of acetophenone (B1666503) derivatives with substituted phenacyl bromide. mdpi.com
The rational design process can be exemplified by the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, where a synthetic pathway was developed to create a library of compounds for anticancer evaluation. mdpi.com SAR analysis of these compounds indicated that including hydroxyl groups on certain rings and a para-amino group on another significantly enhanced potency. mdpi.com
For this compound, a rational design strategy for new analogs could involve:
Modification of the methyl groups: Replacing the methyl groups at the 4 and 5 positions with other alkyl or aryl groups to probe the steric and electronic requirements for activity.
Substitution on the thiazole ring: Introducing various substituents at the nitrogen atom (position 3) to explore their impact on the compound's properties.
Ring modifications: Exploring the effects of altering the dihydrothiazole ring itself, for instance, by creating derivatives with different levels of saturation or by replacing the sulfur atom with other heteroatoms.
An example of the synthesis of a related thiazole derivative is the reaction of 2-bromodimedone with cyanothioacetamide to yield a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative, which can then be further modified to produce a range of heterocyclic compounds with potential antitumor activity. researchgate.net
Applications of 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One in Chemical Sciences
4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one as a Synthetic Building Block
The utility of the thiazolidinone core as a foundational unit for constructing more complex molecules is well-documented. Modifications at various positions on the ring are used to generate diverse chemical entities. researchgate.net
Thiazolidinone derivatives are versatile precursors for a variety of other heterocyclic systems. Although the methyl groups at the C4 and C5 positions of this compound preclude reactions that rely on an active methylene (B1212753) group at C5, the core structure still offers reactive sites for further elaboration. The nitrogen and carbonyl functionalities are key points for synthetic transformations. For instance, the general class of thiazol-4(5H)-ones can be used to synthesize fused ring systems like pyrano[2,3-d]thiazoles. rsc.org It is plausible that this compound could undergo N-alkylation or N-arylation, followed by reactions at the carbonyl group or other positions, to serve as a synthon for more complex, multi-ring structures. The synthesis of thiazolo[4,5-b]pyridin-2-one derivatives from the related 4-amino-5H-thiazol-2-one highlights the adaptability of this class of compounds in building fused heterocycles. researchgate.net
The thiazolidinone ring provides a rigid and structurally defined scaffold, making it a valuable component in the design of larger, complex molecules. researchgate.net The specific substitution pattern of this compound, with its two methyl groups, imparts distinct steric and electronic properties that can be leveraged in molecular design. These groups can influence the conformation and binding properties of the final molecule. The synthesis of complex molecules containing pyrazole, thiazole (B1198619), and triazole moieties often relies on step-wise construction where a pre-formed heterocyclic ring acts as the foundation. nih.govnih.gov In this context, this compound could serve as an initial building block, onto which other functional groups and rings are appended to create intricate molecular architectures.
Table 1: Potential Synthetic Transformations Based on the Thiazolidinone Core
| Reaction Type | Reagent/Conditions | Potential Product Class | Reference for Analogy |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted Thiazolidinones | General Organic Synthesis |
| Cyclocondensation | α,β-Unsaturated Ketones | Thiazolo[4,5-b]pyridines | researchgate.net |
| Carbonyl Chemistry | Grignard Reagents, Reducing Agents | 2-Hydroxy or 2-Substituted Thiazolidines | General Organic Synthesis |
| Annulation Reactions | Bifunctional Reagents | Fused Heterocyclic Systems | rsc.orgresearchgate.net |
Role of this compound in Ligand Design for Metal Complexes
The thiazole ring is a common motif in coordination chemistry due to the presence of nitrogen and sulfur atoms, which can act as donor sites for metal ions. researchgate.netresearchgate.net
Thiazole derivatives can function as monodentate or bidentate ligands, coordinating with metal ions through the ring's nitrogen or sulfur atoms. researchgate.net For this compound, the primary coordination site is expected to be the sp²-hybridized nitrogen atom (N3). Furthermore, the exocyclic carbonyl oxygen atom at the C2 position presents a second potential donor site. This arrangement allows the molecule to potentially act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal center. The formation of such metal complexes with various transition metals like Cu(II), Co(II), and Ni(II) has been observed with other thiazole-containing ligands. researchgate.net The specific methyl substitutions on the thiazole ring would influence the steric environment around the metal center, thereby affecting the geometry and stability of the resulting complex.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Potential Metal Ions | Plausible Geometry | Reference for Analogy |
| Monodentate | N3 | Transition Metals (e.g., Cu, Co, Ni, Zn) | Tetrahedral, Square Planar, Octahedral | researchgate.net |
| Bidentate (Chelating) | N3, O (carbonyl) | Transition Metals (e.g., Cu, Co, Ni, Zn) | Octahedral, Square Pyramidal | researchgate.netsemanticscholar.org |
| Bridging | N3 and O (bridging two metal centers) | Transition Metals | Dinuclear or Polynuclear Complexes | researchgate.net |
Metal complexes derived from thiazole-based ligands have shown promise in catalysis. For example, dioxidovanadium(V) complexes with thiazol-hydrazone ligands have been successfully used as catalysts for olefin oxidation. researchgate.net It is conceivable that metal complexes of this compound could exhibit similar catalytic activity in various organic transformations.
Additionally, the thiazole framework is central to the function of N-heterocyclic carbene (NHC) organocatalysts. Thiazolium salts, which are precursors to thiazol-2-ylidenes, are known to catalyze reactions such as the benzoin (B196080) condensation and the Stetter reaction. Thiazol-2-ylidenes have also been explored for their role in radical transformations. acs.org this compound could potentially be converted into a corresponding thiazolium salt, which would then serve as a precatalyst for generating a dimethyl-substituted NHC, a valuable tool in organocatalysis.
Potential in Material Science Applications (excluding safety/toxicity)
Thiazole-containing compounds are increasingly recognized for their potential in material science, particularly in the field of organic electronics. Fused systems like thiazolo[5,4-d]thiazoles are used as building blocks for semiconducting polymers due to their electronic properties and rigid, planar structures that facilitate intermolecular π–π overlap.
While the 2,3-dihydro form of this compound disrupts full aromaticity within the ring, the fundamental heterocyclic structure remains a valuable component. It could be incorporated as a functional unit within larger polymeric or macromolecular structures. Such incorporation could influence the material's physical properties, such as solubility, processability, and thermal stability. Furthermore, derivatization of the core structure to create more extended conjugated systems could open pathways to new photoactive or electroactive materials, including fluorescent dyes or components for organic light-emitting diodes (OLEDs). The coordination chemistry of the molecule also suggests potential for creating novel coordination polymers or metal-organic frameworks (MOFs), where the ligand's specific size and binding properties would dictate the structure and potential porosity of the resulting material.
Optoelectronic Properties of this compound-based Systems
Similarly, a review of scientific literature yields no specific studies on the optoelectronic properties of systems based on this compound. While the photophysical properties of other thiazole-containing systems, such as those with a benzo[d]thiazole heterocycle in polythiophenes, have been investigated for their fluorescence emission, this research does not extend to the specific compound of interest. researchgate.net The optoelectronic characteristics of a molecule are highly dependent on its precise chemical structure, and therefore, data from related but distinct compounds cannot be extrapolated to this compound.
Due to the absence of specific research findings, no data tables on the incorporation into polymeric materials or optoelectronic properties can be generated for this compound.
Future Research Directions for 4,5 Dimethyl 2,3 Dihydro 1,3 Thiazol 2 One
Exploration of Novel Synthetic Routes to 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one
Future research should focus on developing more efficient, sustainable, and diverse synthetic methodologies for this compound. While classical methods like the Hantzsch synthesis provide a foundational approach, modern synthetic strategies could offer significant improvements in yield, purity, and environmental impact. youtube.com
Key areas for exploration include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a highly efficient route. A potential strategy involves a base-catalyzed three-component reaction using elemental sulfur, an appropriate isothiocyanate, and a chalcone (B49325) precursor tailored to yield the dimethyl-substituted ring. organic-chemistry.org This approach is attractive due to its atom economy and potential for creating libraries of related derivatives.
Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers mild reaction conditions and high selectivity. nih.gov Future studies could explore enzymes, such as trypsin, to catalyze the formation of the thiazole (B1198619) ring from suitable precursors, potentially leading to a greener synthetic process with high yields. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times and improve yields. nih.gov Applying microwave irradiation or continuous flow reactors to known thiazole syntheses could optimize the production of this compound.
Novel Starting Materials: Research into alternative starting materials beyond traditional α-haloketones and thioamides could open new synthetic avenues. youtube.com For instance, developing pathways from readily available industrial chemicals or bio-based feedstocks would enhance the compound's accessibility and sustainability.
Table 1: Potential Modern Synthetic Approaches
| Method | Potential Advantages | Key Precursors Example |
|---|---|---|
| Multicomponent Reaction | High atom economy, operational simplicity, rapid assembly | Chalcone derivative, Isothiocyanate, Elemental Sulfur |
| Chemoenzymatic Synthesis | Mild conditions, high stereoselectivity, environmentally friendly | Benzoyl isothiocyanate, secondary amine, dimethyl acetylenedicarboxylate |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved process control | α-halocarbonyl compounds, thioamides |
Investigation of Undiscovered Reactivity Patterns of this compound
The reactivity of the this compound core is ripe for exploration. Understanding its chemical behavior is crucial for its application as a building block in synthesizing more complex molecules.
Future research could investigate:
Cycloaddition Reactions: The double bond in the thiazolinone ring presents an opportunity for various cycloaddition reactions. wikipedia.org
[3+2] Cycloadditions: The reaction with azomethine ylides could lead to novel spiro-pyrrolidinyl thiazolinone scaffolds, which are of interest in medicinal chemistry. nih.gov Asymmetric versions of these reactions, using chiral catalysts, could provide access to enantioenriched products. rsc.org
[2+2] Photocycloadditions: Irradiation with light could induce [2+2] cycloadditions, leading to the formation of cyclobutane-containing dimeric structures, a reaction observed in related (Z)-4-aryliden-5(4H)-thiazolones. nih.gov
Ring-Opening Reactions: Investigating conditions for selective ring-opening could provide access to novel acyclic sulfur and nitrogen-containing compounds. nih.gov These products could serve as versatile intermediates for further chemical transformations.
C-H Functionalization: Direct functionalization of the C-H bonds on the methyl groups or the heterocyclic ring would be a highly efficient way to introduce new functional groups without pre-functionalized starting materials. This is a major area of modern organic synthesis that has yet to be applied extensively to this class of compounds.
Derivatization at the Nitrogen Atom: Exploring reactions at the N-3 position, such as alkylation, arylation, or acylation, would allow for the synthesis of a diverse library of N-substituted derivatives with potentially varied properties.
Advanced Spectroscopic and Imaging Techniques for Studying this compound
To gain a deeper understanding of the structure, dynamics, and interactions of this compound, advanced spectroscopic and imaging techniques should be employed.
Potential avenues for research include:
Two-Dimensional (2D) NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D techniques like HMBC, HSQC, and NOESY are crucial for unambiguous structure elucidation, especially for more complex derivatives or reaction products. rsc.orgresearchgate.net These methods can reveal through-bond and through-space correlations, providing detailed structural insights. rsc.org
Advanced Mass Spectrometry: Electron ionization mass spectrometry can elucidate common fragmentation pathways. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation, can provide detailed information on the gas-phase decomposition and help identify tautomeric forms of ionic species. nih.govresearchgate.netsapub.org
Fluorescence Spectroscopy and Imaging: While the parent compound may not be fluorescent, it could be used as a scaffold to develop fluorescent probes. chim.it The introduction of fluorogenic groups could lead to "turn-on" sensors for specific analytes. mdpi.comnih.gov Techniques like fluorescence microscopy could then be used to visualize the localization and interaction of these probes in non-clinical biological systems, such as tracking their uptake in cells. nih.govresearchgate.net
Table 2: Advanced Spectroscopic and Imaging Methods
| Technique | Information Gained | Potential Application |
|---|---|---|
| 2D NMR (HMBC, HSQC) | Connectivity and through-bond correlations | Unambiguous structure confirmation of novel derivatives |
| Tandem MS (CID) | Fragmentation patterns and ion structures | Elucidation of reaction mechanisms and impurity profiling |
| Fluorescence Microscopy | Spatial distribution and localization | Cellular uptake and distribution studies of fluorescently tagged derivatives |
Deeper Computational Insights into this compound's Behavior
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, guiding experimental work.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a range of properties, including optimized geometry, electronic structure, and reactivity parameters like HOMO-LUMO energy gaps, electrophilicity, and chemical hardness. researchgate.netmdpi.comresearchgate.net These calculations can help rationalize observed reactivity and predict the outcomes of unexplored reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological macromolecule in a non-clinical context. rsc.orgnih.govnih.gov This can be particularly useful for understanding the stability of potential complexes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: For libraries of derivatives, QSAR models can be developed to correlate structural features with observed biological activities (in a non-clinical setting) or physicochemical properties. nih.govimist.manih.gov This can guide the design of new compounds with enhanced properties.
Discovery of New Mechanistic Biological Roles for this compound (non-clinical)
The thiazole scaffold is present in numerous biologically active compounds, suggesting that this compound could exhibit interesting non-clinical biological activities. fabad.org.tr Future research should move beyond simple screening to elucidate the underlying mechanisms of action.
Areas for investigation include:
Enzyme Inhibition Studies: Many thiazole derivatives are known enzyme inhibitors. fabad.org.tr Screening against various classes of enzymes (e.g., kinases, proteases) followed by detailed kinetic studies could reveal specific targets.
Antimicrobial and Antifungal Mechanisms: Thiazoles have shown broad antimicrobial and antifungal properties. mdpi.com Research could focus on how this compound or its derivatives interfere with microbial processes, such as cell wall synthesis, biofilm formation, or quorum sensing. nih.gov
Interaction with Nucleic Acids: Fluorescent derivatives, similar to Thiazole Orange, could be designed to study interactions with DNA or RNA. mdpi.comnih.gov Understanding the binding mode and specificity is a key non-clinical step.
Antioxidant Activity: The introduction of phenolic or other radical-scavenging moieties could impart antioxidant properties. mdpi.com Mechanistic studies could clarify whether this occurs via hydrogen atom transfer, electron transfer, or other pathways.
Integration of this compound into Emerging Technologies (non-clinical)
The unique electronic and structural features of the thiazole ring make it a candidate for incorporation into various materials and technologies.
Future research could explore its integration into:
Materials Science: Thiazole-containing molecules have been investigated for their use in creating fluorescent dyes and liquid crystals. nih.govrsc.org The specific substitution pattern of this compound could be exploited to tune the photophysical and self-assembly properties of new organic materials.
Chemosensors: The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions. nih.govresearchgate.net By incorporating this core into a larger conjugated system, it may be possible to develop colorimetric or fluorimetric sensors for the detection of specific cations or anions. researchgate.netdntb.gov.uakfupm.edu.sa
Catalysis: Thiazole-derived carbenes are effective catalysts for reactions like the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr Furthermore, thiazole derivatives can act as ligands to form metal complexes that serve as catalysts for a variety of organic transformations. nih.govacs.org Future work could explore the catalytic potential of metal complexes derived from this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., hydrazides or thiazolidinones) in polar aprotic solvents like DMSO or ethanol. For instance, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by ice-water quenching and recrystallization yields derivatives with ~65% purity . Optimization may involve adjusting reflux duration (e.g., 2–20 hours) and solvent ratios (e.g., DMF:EtOH 1:1 for recrystallization) to improve yield and purity .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., thiazole ring protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
- IR : Identify functional groups (e.g., C=O stretches ~1700 cm⁻¹, C=N ~1600 cm⁻¹) .
- Melting Point : Compare experimental values (e.g., 141–143°C) to literature data to confirm crystallinity .
Q. What solvent systems are effective for recrystallizing thiazole derivatives to ensure high purity?
- Methodological Answer : Binary solvent systems like water-ethanol or DMF-ethanol (1:1) are widely used. For example, recrystallization of 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones in DMF-EtOH improves crystal quality and removes byproducts .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in thiazole derivatives?
- Methodological Answer : SHELXL refines crystal structures using high-resolution data. For small molecules, assign anisotropic displacement parameters and validate hydrogen bonding networks (e.g., N–H···O interactions in dihydrothiazoles). For macromolecules, employ SHELXPRO for twinned data or high-throughput phasing . Always cross-validate results with spectroscopic data to resolve discrepancies (e.g., unexpected bond angles in the thiazole ring) .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Methodological Answer : Apply iterative qualitative analysis:
Replicate experiments : Confirm yield reproducibility under identical conditions (e.g., 65% vs. 50% yields may indicate variable reflux efficiency) .
Control variables : Test solvent purity, temperature gradients, and catalyst traces.
Statistical validation : Use ANOVA to compare datasets (e.g., NMR peak integrals across batches) .
Q. What strategies improve the biological activity assessment of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups at position 3,5) to enhance antimicrobial or anticancer properties. For example, 3-(4-methoxyphenyl) derivatives show improved bioactivity due to electron-donating groups .
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) .
Q. How can reaction conditions be tailored to synthesize enantiomerically pure dihydrothiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
